molecular formula C5H2Cl2N2O2 B1602999 3,6-Dichloropyrazine-2-carboxylic acid CAS No. 356783-15-8

3,6-Dichloropyrazine-2-carboxylic acid

Cat. No. B1602999
M. Wt: 192.98 g/mol
InChI Key: JKDYBIZSSBHQLV-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2-carboxylic acid is a chemical compound with the CAS number 356783-15-8 .


Synthesis Analysis

The synthesis of 3,6-Dichloropyrazine-2-carboxylic acid can be achieved via the 3,6-dichloropyrazine-2-carbonitrile intermediate obtained from 3-aminopyrazine-2-carboxylic acid .


Molecular Structure Analysis

The molecular weight of 3,6-Dichloropyrazine-2-carboxylic acid is 192.99 . Its IUPAC name is 3,6-dichloro-2-pyrazinecarboxylic acid and its InChI code is 1S/C5H2Cl2N2O2/c6-2-1-8-4 (7)3 (9-2)5 (10)11/h1H, (H,10,11) .


Chemical Reactions Analysis

3,6-Dichloropyrazine-2-carboxylic acid is used in the synthesis of favipiravir . Favipiravir is a wide-spectrum antiviral generic drug that has received large attention during the recent COVID-19 pandemic .


Physical And Chemical Properties Analysis

3,6-Dichloropyrazine-2-carboxylic acid is a solid substance . It should be stored in an inert atmosphere at 2-8C . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules and are completely miscible with water .

Scientific Research Applications

Application 1: Synthesis of Favipiravir for the Treatment of COVID-19

  • Summary of the Application: Favipiravir is a wide-spectrum antiviral generic drug that has received large attention during the recent COVID-19 pandemic . 3,6-Dichloropyrazine-2-carboxylic acid is used as an intermediate in the synthesis of Favipiravir .
  • Methods of Application or Experimental Procedures: The synthesis of Favipiravir starts from 3-aminopyrazine-2-carboxylic acid and via 3,6-dichloropyrazine-2-carbonitrile intermediate . The process includes fluorination, hydroxylation, and nitrile hydrolysis reactions .

Safety And Hazards

The safety information for 3,6-Dichloropyrazine-2-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3,6-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDYBIZSSBHQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627390
Record name 3,6-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropyrazine-2-carboxylic acid

CAS RN

356783-15-8
Record name 3,6-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 10 mL of methanol was dissolved 2.0 g of methyl 3,6-dichloro-2-pyrazinecarboxylate. Then, 10.2 mL of 1 mol/L aqueous solution of sodium hydroxide was added at an ice-cooled temperature and stirred at room temperature for one hour. The reaction mixture was poured into a mixture of 200 mL of ethyl acetate and 200 mL of water, and the organic layer was separated. The organic layer was washed successively with 50 mL of water and 50 mL of saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was washed with hexane to obtain 1.6 g of 3,6-dichloro-2-pyrazinecarboxylic acid as a white-colored solid product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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